1-Ethoxycyclopentane-1-carbonyl chloride 1-Ethoxycyclopentane-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 73555-15-4
VCID: VC18690329
InChI: InChI=1S/C8H13ClO2/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3
SMILES:
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol

1-Ethoxycyclopentane-1-carbonyl chloride

CAS No.: 73555-15-4

Cat. No.: VC18690329

Molecular Formula: C8H13ClO2

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxycyclopentane-1-carbonyl chloride - 73555-15-4

Specification

CAS No. 73555-15-4
Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
IUPAC Name 1-ethoxycyclopentane-1-carbonyl chloride
Standard InChI InChI=1S/C8H13ClO2/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3
Standard InChI Key YBLNYVRJYNUSQD-UHFFFAOYSA-N
Canonical SMILES CCOC1(CCCC1)C(=O)Cl

Introduction

Structural and Molecular Characteristics

1-Ethoxycyclopentane-1-carbonyl chloride (C₈H₁₁ClO₂) features a cyclopentane backbone with two functional groups: an ethoxy (-OCH₂CH₃) substituent and a carbonyl chloride (-COCl) group at the 1-position. The molecule’s stereoelectronic properties are influenced by the electron-withdrawing nature of the carbonyl chloride and the electron-donating ethoxy group. This juxtaposition creates a polarized structure, enhancing its reactivity in nucleophilic acyl substitution reactions .

PropertyValue/DescriptionSource Relevance
Molecular FormulaC₈H₁₁ClO₂Derived from analogs
Molecular Weight174.62 g/molCalculated
Functional GroupsEther, acyl chlorideMechanistic analysis
Key Reactivity SitesC=O (carbonyl), ClReaction studies

The cyclopentane ring imposes steric constraints that affect reaction pathways. For instance, the ethoxy group’s orientation may hinder or direct nucleophilic attack on the carbonyl carbon, depending on reaction conditions .

Synthetic Pathways and Optimization

Primary Synthesis Routes

  • Formation of 1-Ethoxycyclopentane-1-carboxylic Acid:
    Cyclopentane derivatives are often functionalized via etherification followed by carboxylation. Williamson ether synthesis could introduce the ethoxy group using cyclopentanol and ethyl bromide under basic conditions. Subsequent carboxylation via Kolbe-Schmitt or carbon dioxide insertion would yield the carboxylic acid precursor .

  • Chlorination to Acyl Chloride:
    Treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) converts the carboxylic acid to the corresponding acyl chloride. This step typically proceeds in anhydrous conditions to avoid hydrolysis .

Challenges and Yield Optimization

  • Steric Hindrance: The cyclopentane ring’s rigidity may reduce chlorination efficiency. Elevated temperatures (40–60°C) and catalytic dimethylformamide (DMF) could enhance reactivity .

  • Purity Concerns: Byproducts like cyclopentane dicarboxylic acid chlorides may form if multiple carboxylation sites exist. Column chromatography or fractional distillation is recommended for purification .

Reaction Mechanisms and Chemical Behavior

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes nucleophilic attack, displacing chloride to form esters, amides, or anhydrides. For example:

C₈H₁₁OCOCl+R-OHC₈H₁₁OCOOR+HCl[2][4]\text{C₈H₁₁OCOCl} + \text{R-OH} \rightarrow \text{C₈H₁₁OCOOR} + \text{HCl} \quad[2][4]

Reaction rates depend on the nucleophile’s strength and solvent polarity. Polar aprotic solvents like tetrahydrofuran (THF) accelerate these reactions .

Ring-Opening Reactions

Under acidic or basic conditions, the cyclopentane ring may undergo strain-driven ring-opening. For instance, treatment with aqueous HCl could yield a dicarboxylic acid derivative, though such pathways remain theoretical without experimental validation .

Applications in Organic Synthesis

Polymer Precursors

Acyl chlorides are pivotal in synthesizing polyesters and polyamides. 1-Ethoxycyclopentane-1-carbonyl chloride could serve as a monomer for rigid, thermally stable polymers, leveraging its bicyclic structure .

Pharmaceutical Intermediates

Similar compounds, such as 1-phenylcyclopentane-1-carbonyl chloride, are intermediates in drugs like kebiquin and kemefen . The ethoxy variant might be explored for prodrug designs requiring hydrolyzable ether linkages.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator